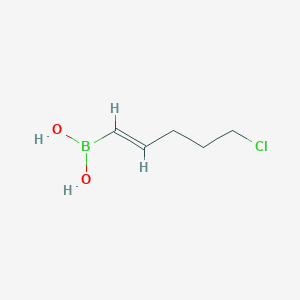

(E)-5-Chloro-1-penteneboronic acid

Description

BenchChem offers high-quality (E)-5-Chloro-1-penteneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-Chloro-1-penteneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-5-chloropent-1-enyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BClO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQUWTLNJDUEMT-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCCl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCCCl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of (E)-5-chloro-1-penteneboronic Acid

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis and isolation of (E)-5-chloro-1-penteneboronic acid, a valuable bifunctional reagent in modern organic chemistry. Boronic acids, and their derivatives, are cornerstone reagents in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] The presence of both a reactive boronic acid moiety and a terminal alkyl chloride in the target molecule makes it a versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research. This guide details a robust, two-step synthetic strategy, commencing with the hydroboration of a terminal alkyne to furnish a stable boronate ester intermediate, followed by a controlled hydrolysis to yield the final product. We will delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step experimental protocols, and discuss critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to the preparation of functionalized alkenylboronic acids.

Introduction: The Significance of Alkenylboronic Acids

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[3] Their unique electronic structure, featuring a vacant p-orbital on the sp²-hybridized boron atom, renders them mild Lewis acids and exceptionally useful reagents in organic synthesis.[2][3] Alkenylboronic acids, in particular, are prized for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the stereospecific formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] The (E)-stereochemistry of the double bond is often crucial for the desired geometry of the final product, and its preservation throughout the coupling reaction is a key advantage of this methodology.

The target molecule, (E)-5-chloro-1-penteneboronic acid, is of particular interest due to its bifunctional nature. The alkenylboronic acid moiety can participate in cross-coupling reactions, while the terminal chloro- substituent provides a handle for subsequent nucleophilic substitution or other transformations. This dual reactivity opens up a wide array of possibilities for the construction of complex molecular architectures.

However, the synthesis and isolation of alkenylboronic acids can be challenging due to their propensity for decomposition via protodeboronation, oxidation, and polymerization.[4] To circumvent these stability issues, a common and effective strategy involves the synthesis and isolation of a more stable boronate ester, such as a pinacol ester.[3][5] These esters are generally less polar, more robust, and amenable to standard purification techniques like silica gel chromatography.[6][7] The desired boronic acid can then be liberated from the ester immediately prior to its use.

This guide will focus on a reliable two-step synthesis:

-

Hydroboration of 5-chloro-1-pentyne with a suitable borane reagent to form the stable (E)-5-chloro-1-pentenylboronic acid pinacol ester.

-

Hydrolysis of the pinacol ester to afford the target (E)-5-chloro-1-penteneboronic acid.

Synthetic Strategy and Mechanistic Considerations

The cornerstone of this synthesis is the hydroboration of a terminal alkyne. This reaction involves the addition of a boron-hydrogen bond across the carbon-carbon triple bond.

Step 1: Hydroboration of 5-chloro-1-pentyne

The hydroboration of terminal alkynes is a well-established method for the synthesis of (E)-alkenylboronates.[8] The reaction typically proceeds via a syn-addition of the H-B bond across the triple bond, which dictates the (E)-stereochemistry of the resulting alkene.

Reaction Scheme:

For this synthesis, we will utilize pinacolborane (HBpin) as the hydroborating agent. While catecholborane is also effective, pinacolborane often forms more stable and easily purified ester intermediates.[9] The reaction can be carried out neat or in a suitable solvent like tetrahydrofuran (THF). To enhance the rate and selectivity of the reaction, a catalytic amount of a dialkylborane, such as dicyclohexylborane, can be employed.[9]

The mechanism of the uncatalyzed hydroboration is believed to proceed through a four-membered transition state where the boron atom adds to the terminal, less sterically hindered carbon of the alkyne, and the hydrogen atom adds to the internal carbon. This regioselectivity is a hallmark of the hydroboration of terminal alkynes.

Step 2: Hydrolysis of the Pinacol Boronate Ester

The conversion of the stable pinacol boronate ester to the free boronic acid is the final step. This transformation can be achieved under various conditions, including acidic or basic hydrolysis.[3] However, harsh conditions can lead to degradation of the desired product. A mild and effective method involves a two-step procedure via an intermediate diethanolamine adduct or by using silica gel and water.[1][3] For this guide, we will focus on a straightforward acidic hydrolysis, which is often sufficient for robust substrates.

Reaction Scheme:

This equilibrium reaction is driven to completion by the removal or reaction of the pinacol byproduct and/or precipitation of the boronic acid.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of (E)-5-chloro-1-pentenylboronic acid pinacol ester

This protocol is adapted from general procedures for the hydroboration of functionalized alkynes.[9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 5-Chloro-1-pentyne | 102.56 | 1.03 g | 10.0 |

| Pinacolborane (HBpin) | 127.98 | 1.41 g (1.5 mL) | 11.0 |

| Dicyclohexylborane (0.5 M in THF) | - | 1.0 mL | 0.5 |

| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |

| Ethyl acetate | - | As needed | - |

| Hexanes | - | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-chloro-1-pentyne (1.03 g, 10.0 mmol).

-

Add anhydrous THF (20 mL) to dissolve the alkyne.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pinacolborane (1.41 g, 11.0 mmol) to the stirred solution.

-

Add the dicyclohexylborane solution (1.0 mL, 0.5 mmol) dropwise.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% ethyl acetate in hexanes) until the starting alkyne is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of 10 mL of water.

-

Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate.

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution of 0% to 15% ethyl acetate in hexanes is typically effective.

-

Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield (E)-5-chloro-1-pentenylboronic acid pinacol ester as a colorless oil.

-

Synthesis of (E)-5-chloro-1-penteneboronic acid

This protocol outlines a general procedure for the hydrolysis of a pinacol boronate ester.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (E)-5-chloro-1-pentenylboronic acid pinacol ester | 230.54 | 2.31 g | 10.0 |

| Acetone | - | 30 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 15 mL | 15.0 |

| Diethyl ether | - | As needed | - |

| Hexanes | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve the (E)-5-chloro-1-pentenylboronic acid pinacol ester (2.31 g, 10.0 mmol) in acetone (30 mL).

-

Add 1 M HCl (15 mL) and stir the mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting boronate ester. The boronic acid product is significantly more polar.

-

Work-up:

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude boronic acid.

-

-

Isolation and Purification:

-

The crude (E)-5-chloro-1-penteneboronic acid, which may be a waxy solid or a thick oil, can often be purified by trituration.

-

Add cold hexanes (or a mixture of hexanes and a small amount of diethyl ether) to the crude product and stir or sonicate vigorously.

-

The boronic acid should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

-

If further purification is required, recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water) can be attempted.[6]

-

Visualization of the Synthetic Workflow

The overall process for the synthesis of (E)-5-chloro-1-penteneboronic acid is depicted in the following workflow diagram.

Caption: Synthetic workflow for (E)-5-chloro-1-penteneboronic acid.

Characterization of (E)-5-chloro-1-penteneboronic acid

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data based on the structure and known values for similar compounds.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₅H₁₀BClO₂

-

Molecular Weight: 148.40 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.80-6.65 (m, 1H, -CH=CH-B(OH)₂)

-

δ 5.85-5.70 (m, 1H, -CH=CH-B(OH)₂)

-

δ 4.5-5.5 (br s, 2H, -B(OH)₂)

-

δ 3.58 (t, J = 6.4 Hz, 2H, -CH₂Cl)

-

δ 2.35 (q, J = 7.2 Hz, 2H, =CH-CH₂-)

-

δ 1.95 (quint, J = 6.8 Hz, 2H, -CH₂-CH₂Cl) (Note: The chemical shifts of the vinyl protons and the B(OH)₂ protons can vary depending on the solvent and concentration.)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 145.0 (-CH=CH-B(OH)₂)

-

δ 130.0 (-CH=CH-B(OH)₂) (C-B bond may lead to broad or unobserved signal)

-

δ 44.5 (-CH₂Cl)

-

δ 33.0 (=CH-CH₂-)

-

δ 31.5 (-CH₂-CH₂Cl)

-

Mass Spectrometry (MS):

-

ESI-MS: Calculated for C₅H₁₀BClO₂ [M-H]⁻: 147.04. Found: 147.04.

Conclusion

This guide has outlined a reliable and well-precedented synthetic route for the preparation of (E)-5-chloro-1-penteneboronic acid. By employing a two-step strategy involving the formation of a stable pinacol boronate ester intermediate, the inherent instability of the free boronic acid can be effectively managed. The detailed experimental protocols and purification strategies provided herein are designed to enable researchers to successfully synthesize this valuable bifunctional building block. The mechanistic insights and characterization guidelines further support the practical application of this chemistry in a research setting. The availability of this versatile reagent will undoubtedly facilitate the development of novel molecules with applications in drug discovery and materials science.

References

-

How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025, August 9). Retrieved from [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC. (n.d.). Retrieved from [Link]

-

Designing Functional and Responsive Molecules with Boronic Acids | Accounts of Chemical Research - ACS Publications. (2025, February 12). Retrieved from [Link]

-

Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from [Link]

-

Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Retrieved from [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. (n.d.). Retrieved from [Link]

-

9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane - American Journal of Undergraduate Research. (2020, June 15). Retrieved from [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Retrieved from [Link]

-

Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PubMed. (2020, March 3). Retrieved from [Link]

-

Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. (2011, September 30). Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved from [Link]

- US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents. (n.d.).

-

Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021, March 2). Retrieved from [Link]

-

Deprotection of Pinacolyl Boronate Esters | PDF | Hydroxide - Scribd. (n.d.). Retrieved from [Link]

-

Direct Synthesis of Alkenylboronates from Alkenes and Pinacol Diboron via Copper Catalysis | Organic Letters - ACS Publications. (2018, December 20). Retrieved from [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Retrieved from [Link]

- EP0212708B1 - Process for the hydroboration of alkenes and alkynes - Google Patents. (n.d.).

- [ - Ethyl 2-{[(1S,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]methyl}acrylate - Organic Syntheses Procedure. (n.d.). Retrieved from http://www.orgsyn.org/demo.aspx?prep=v84p0101

-

Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of al. (2004, April 15). Retrieved from [Link]

-

Catalyst-Free and Solvent-Free Hydroboration of Alkynes and Alkenes with Catecholborane | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Hydroboration of alkynes with catechol borane and pinacol borane. - ResearchGate. (n.d.). Retrieved from [Link]

-

Borane-Catalysed Hydroboration of Alkynes and Alkenes. (2017, November 20). Retrieved from [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 5. - ResearchGate. (n.d.). Retrieved from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (2025, March 5). Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

Sources

- 1. Regio- and chemoselective hydroboration of terminal alkynes with pinacolborane catalyzed by organo rare earth metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]

Comprehensive Characterization of (E)-5-chloro-1-penteneboronic Acid: A Methodological Whitepaper on NMR and Mass Spectrometry Workflows

Executive Summary

In modern drug discovery and organic synthesis, alkenylboronic acids are indispensable building blocks, primarily serving as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. Among these, (E)-5-chloro-1-penteneboronic acid (CAS: 37490-32-7) is highly valued for its bifunctional nature, possessing both a reactive trans-alkene boronic acid moiety and a terminal alkyl chloride handle for downstream functionalization.

However, the structural validation of this molecule presents unique analytical challenges. Boronic acids are prone to dehydration into cyclic boroxines, and their quadrupolar boron nuclei complicate standard spectroscopic analysis. This whitepaper provides an authoritative, in-depth guide to the rigorous characterization of (E)-5-chloro-1-penteneboronic acid using Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS), detailing the causality behind experimental choices and providing self-validating laboratory protocols.

Analytical Workflow & Strategy

To ensure scientific integrity, the characterization of (E)-5-chloro-1-penteneboronic acid must independently verify three structural features:

-

The integrity of the carbon backbone and the terminal chloride.

-

The (E)-stereochemistry (trans geometry) of the double bond.

-

The monomeric state and hybridization of the boronic acid group.

Workflow for the structural validation of (E)-5-chloro-1-penteneboronic acid using NMR and MS.

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Solvent Selection

A common pitfall in boronic acid characterization is the use of non-polar solvents like Chloroform-d (

Expert Choice: We mandate the use of Dimethyl Sulfoxide-d6 (

Stereochemical Validation via H NMR

The most critical feature of this molecule is the (E)-alkene geometry. According to the Karplus equation, the dihedral angle of a trans-alkene results in a significantly larger scalar coupling constant (

Probing Hybridization via B NMR

Boron-11 is a quadrupolar nucleus (spin 3/2). While this causes rapid relaxation and broadens the signals of adjacent carbons in

11B NMR chemical shift dependence on the hydration and hybridization state of boronic acids.

Self-Validating Protocol 1: NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of (E)-5-chloro-1-penteneboronic acid in 0.6 mL of high-purity

. -

Internal Control Check: Acquire a rapid

B NMR scan (128 MHz, 64 scans).-

Validation Gate: If a peak at ~33 ppm is observed, the sample has partially formed boroxines. Self-Correction: Add 10

L of

-

-

H Acquisition: Acquire the

-

C Acquisition: Acquire the

Mass Spectrometry (MS) & Isotopic Fingerprinting

The Logic of Negative Ion Electrospray Ionization (ESI-)

Boronic acids often perform poorly in standard positive-mode MS due to a lack of basic sites for protonation. However, because boron is a Lewis acid, it readily accepts an electron pair (e.g., from a hydroxide ion in the solvent) or undergoes deprotonation to form a highly stable boronate anion

Decoding the B/Cl Isotopic Matrix

The empirical formula of the

-

Boron:

(~19.9%) and -

Chlorine:

(~75.8%) and

The combination of these isotopes creates a highly specific four-peak cluster in the mass spectrum. The base peak (100% relative abundance) will be at m/z 147 , corresponding to the molecule containing both the most abundant isotopes (

Self-Validating Protocol 2: LC-MS/MS Acquisition

-

Solvent System: Prepare Mobile Phase A (Water + 0.1% Ammonium Hydroxide) and Mobile Phase B (Acetonitrile). Causality: The basic additive (

) forces the boronic acid into its anionic boronate state, drastically enhancing negative-mode ionization efficiency. -

Sample Preparation: Dilute the analyte to 1

g/mL in a 50:50 mixture of Mobile Phase A and B. -

System Blank Validation: Inject a blank solvent sample to ensure no carryover of boronic acids, which are notorious for sticking to LC tubing and column frits.

-

Acquisition: Operate the MS in ESI negative mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Scan from m/z 100 to 300.

-

Data Analysis: Extract the spectrum at the analyte's retention time and compare the isotopic cluster around m/z 146-149 against the theoretical distribution.

Quantitative Data Summaries

The following tables summarize the expected empirical data resulting from the execution of the protocols described above.

Table 1: NMR Spectral Assignments for (E)-5-chloro-1-penteneboronic acid in

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |

| 7.85 | Broad singlet | - | -B(OH ) | |

| 6.45 | dt | 18.0, 6.5 | -CH =CH-B (H-2) | |

| 5.42 | dt | 18.0, 1.5 | =CH -B (H-1) | |

| 3.58 | t | 6.5 | Cl-CH | |

| 2.25 | m | - | -CH | |

| 1.88 | m | - | -CH | |

| 148.2 | s | - | -C H=CH-B (C-2) | |

| 125.0 | Broad s | - | =C H-B (C-1, quadrupolar broadening) | |

| 44.8 | s | - | Cl-C H | |

| 31.5 | s | - | -C H | |

| 29.1 | s | - | -CH | |

| 28.5 | Broad singlet | - | -B (OH) |

Table 2: ESI-MS (Negative Mode) Isotopic Signature for

| m/z Value | Isotopic Composition | Theoretical Relative Abundance | Diagnostic Significance |

| 146.0 | ~24.8% | Confirms minor Boron isotope | |

| 147.0 | 100.0% (Base Peak) | Primary molecular ion | |

| 148.0 | ~7.9% | Confirms minor Cl with minor B | |

| 149.0 | ~31.9% | Confirms |

References

1.1 - Chemical Communications (DOI.org) 2.3 - Analytical Chemistry (ACS Publications) 3.4 - American Journal of Analytical Chemistry (SCIRP)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR - Oreate AI Blog [oreateai.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

Stability and storage conditions for (E)-5-chloro-1-penteneboronic acid

An In-Depth Technical Guide to the Stability and Storage of (E)-5-chloro-1-penteneboronic Acid

Introduction

(E)-5-chloro-1-penteneboronic acid is a bifunctional organoboron compound of increasing interest to researchers in synthetic organic chemistry and drug development. Its structure, featuring a reactive alkenylboronic acid moiety and a functionalized alkyl chloride chain, makes it a versatile building block for complex molecule synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

However, the utility of boronic acids is intrinsically linked to their stability. As a class of compounds, they are susceptible to various degradation pathways that can compromise their purity, reactivity, and ultimately, the success of a synthetic campaign. Alkenylboronic acids, in particular, present unique stability challenges compared to their more common aryl counterparts.[1]

This technical guide provides a comprehensive overview of the factors influencing the stability of (E)-5-chloro-1-penteneboronic acid. Grounded in the fundamental principles of organoboron chemistry, we will explore its primary degradation pathways, establish field-proven protocols for optimal storage and handling, and detail analytical methodologies for assessing its integrity over time. This document is intended to serve as an essential resource for researchers, enabling them to maintain the quality and performance of this valuable reagent.

Physicochemical Properties & Structural Considerations

A foundational understanding of the molecule's properties is critical before delving into its stability profile. The key structural features of (E)-5-chloro-1-penteneboronic acid—the boronic acid group, the carbon-carbon double bond, and the terminal alkyl chloride—each contribute to its overall chemical behavior.

| Property | Value | Source |

| Chemical Name | (E)-(5-Chloropent-1-en-1-yl)boronic acid | [2] |

| CAS Number | 37490-32-7 | [2] |

| Molecular Formula | C₅H₁₀BClO₂ | [2] |

| Molecular Weight | 148.40 g/mol | [2] |

| Structure | N/A |

The boronic acid moiety, -B(OH)₂, is a Lewis acid due to the vacant p-orbital on the sp²-hybridized boron atom.[3] This Lewis acidity is central to both its utility in catalysis and its primary modes of degradation. The alkenyl group and the alkyl chloride introduce additional potential reaction sites that must be considered during handling and storage.

Primary Degradation Pathways

The long-term stability of (E)-5-chloro-1-penteneboronic acid is threatened by three principal degradation mechanisms. Understanding these pathways is paramount for designing effective storage strategies.

Dehydration to Boroxine

A common and reversible process for nearly all boronic acids is intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[1] This process is driven by the removal of water and can be exacerbated by elevated temperatures.

While boroxines are often equally competent in reactions like Suzuki couplings, their formation complicates accurate quantification and characterization of the reagent, as the material becomes a mixture of the monomeric acid and the trimeric anhydride.

Oxidative Deboronation

The carbon-boron (C-B) bond is susceptible to cleavage by oxidation. This pathway is a significant concern for boronic acids, especially when exposed to atmospheric oxygen or other oxidizing agents. The mechanism involves the formation of a boron "ate" complex, which then rearranges to yield byproducts. For alkenylboronic acids, this can lead to the formation of corresponding aldehydes or other oxidized species, rendering the reagent inactive for its intended purpose.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, typically water, often accelerated under acidic or basic conditions.[4] This hydrolytic instability results in the replacement of the boronic acid group with a hydrogen atom, converting (E)-5-chloro-1-penteneboronic acid into 5-chloro-1-pentene. This is an irreversible degradation pathway that leads to a direct loss of active reagent. Alkenylboronic acids are known to be particularly susceptible to rapid environmental degradation, which includes this pathway.[1]

Other Potential Pathways

The presence of the chloroalkyl chain introduces the possibility of intramolecular cyclization under basic conditions, potentially forming a cyclopropyl or cyclobutyl derivative. Furthermore, the vinyl group could be susceptible to polymerization or isomerization under thermal or photolytic stress.

Figure 1: Primary degradation pathways for (E)-5-chloro-1-penteneboronic acid.

Recommended Storage and Handling Protocols

Based on the inherent instabilities of alkenylboronic acids, a multi-faceted approach to storage and handling is required to maximize shelf-life and preserve purity.

Optimal Storage Conditions

The primary objective is to mitigate exposure to air, moisture, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | Reduces the rate of all chemical degradation pathways, including dehydration and potential polymerization. Standard refrigeration (2-8°C) is acceptable for short-term storage, but freezer storage is strongly recommended for long-term preservation.[5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative deboronation and hydrolysis (protodeboronation). This is the most critical factor for long-term stability.[6] |

| Light | Amber/Opaque Container | Protects the compound from potential photolytic degradation or isomerization of the double bond.[7] |

| Container | Tightly-Sealed Borosilicate Glass or HDPE | Prevents ingress of air and moisture. Borosilicate glass is preferred for its chemical inertness. High-Density Polyethylene (HDPE) is a suitable alternative.[8] |

Safe Handling Workflow

Adherence to a strict handling protocol each time the material is accessed is crucial.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

-

Inert Atmosphere Handling: Whenever possible, handle the solid inside a glovebox or glove bag with a dry, inert atmosphere.

-

Minimal Exposure: If a glovebox is unavailable, open the container under a positive pressure stream of argon or nitrogen. Quickly weigh the desired amount and promptly reseal the main container.

-

Backfilling: Before sealing, flush the container headspace with inert gas to remove any air that may have entered.

-

Segregation: Store the compound away from strong oxidizing agents, strong bases, and highly acidic materials to prevent accidental contact and reaction.[8][9]

Assessing Compound Integrity: Experimental Protocols

Regularly assessing the purity of the reagent is a cornerstone of ensuring experimental reproducibility. High-Performance Liquid Chromatography (HPLC) is ideal for monitoring degradation over time, while Quantitative Nuclear Magnetic Resonance (qNMR) provides an absolute measure of purity.

Protocol: Stability Monitoring by HPLC-UV

This stability-indicating HPLC method is designed to separate the parent compound from its potential non-volatile degradation products.

-

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., Zorbax XDB-C18, Waters XSelect HSS T3), 150 mm x 4.6 mm, 3.5 µm particle size.[10][11]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

Start at 10% B, hold for 1 min.

-

Linear gradient to 95% B over 10 min.

-

Hold at 95% B for 2 min.

-

Return to 10% B over 1 min.

-

Hold at 10% B for 4 min (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile. Prepare fresh and analyze immediately to prevent degradation in solution.[12]

-

Analysis: Inject 5 µL. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The protodeboronation product (5-chloro-1-pentene) is volatile and may not be detected by this method.

Protocol: Absolute Purity Assessment by ¹H qNMR

qNMR is a primary ratio method that determines purity by comparing the analyte signal to a certified internal standard.[13]

-

Instrumentation: NMR Spectrometer (≥400 MHz).

-

Internal Standard: Select a certified internal standard with a known purity that has a sharp singlet in a region that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh ~10 mg of (E)-5-chloro-1-penteneboronic acid into a vial.

-

Accurately weigh ~10 mg of the certified internal standard into the same vial.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

-

-

Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A D1 of 30 seconds is generally a safe starting point.

-

-

Data Processing:

-

Carefully phase and baseline the spectrum.

-

Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the vinyl protons).

-

Integrate the singlet from the internal standard.

-

-

Purity Calculation: Use the standard qNMR equation to calculate the purity by weight, accounting for the molar masses, masses, number of protons in each integral, and the certified purity of the standard.

Figure 2: Recommended workflow for quality control and stability assessment.

Strategies for Enhancing Stability: Conversion to Boronate Esters

For applications where the free boronic acid is not strictly required, or for very long-term archival storage, conversion to a boronate ester is the most effective strategy to enhance stability. Esters, such as those formed with pinacol or N-methyliminodiacetic acid (MIDA), protect the Lewis acidic boron center, significantly increasing resistance to both dehydration and oxidation.[14][15][16]

-

Pinacol Esters: Easily formed and generally stable to chromatography, making them easier to purify and handle than the free acid.[16]

-

MIDA Esters: Offer exceptional stability to a wide range of reaction conditions and can be used in iterative cross-coupling strategies, with the free boronic acid being liberated just prior to use.[14][15]

These derivatives effectively place the boronic acid in a more robust, "protected" state, mitigating nearly all the degradation pathways discussed.

Conclusion

(E)-5-chloro-1-penteneboronic acid is a valuable synthetic tool whose utility is directly dependent on its chemical integrity. While inherently susceptible to degradation via dehydration, oxidation, and protodeboronation, its shelf-life can be maximized through rigorous adherence to proper storage and handling protocols. The cornerstone of this strategy is strict exclusion of air and moisture, coupled with low-temperature storage. By implementing the analytical workflows detailed herein, researchers can confidently track the purity of their material, ensuring experimental reliability and success. For long-term needs, conversion to a more stable boronate ester derivative should be considered the gold standard.

References

- Krista, A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen.

- BenchChem. (2025).

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- SSRN. (2023).

- BenchChem. (2025).

- Borates Today. (2021). Boronic Acid.

- Dolan, J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Wiley-VCH. (n.d.).

- PNAS. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- ResearchGate. (2026).

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0154875).

- Royal Society of Chemistry. (n.d.).

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Alliance Chemical. (2025). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.

- ACS Publications. (2011).

- ResearchGate. (2026). A new class of customisable stable boronic ester assemblies.

- Sigma-Aldrich. (n.d.).

- Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.

- Sinfoo Biotech. (n.d.). (e)-5-chloro-1-penteneboronic acid,(CAS# 37490-32-7).

- Dennis G. Hall (Editor). (2005).

- PubChem. (n.d.). 5-Chloro-1-pentene.

- BenchChem. (2025). Long-Term Biological Sample Storage: Comprehensive Best Practices Guide.

- University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET.

- University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety.

- Storemasta. (2023). Safe practices for storing acids and bases in the workplace.

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.). 5-Chloro-1-pentyne 98%.

- ChemicalBook. (n.d.). 5-Chloro-1-pentyne(14267-92-6) 1H NMR spectrum.

- Google Patents. (n.d.).

- NIST. (n.d.). 1-Pentene, 5-chloro-. NIST Chemistry WebBook.

- NIST. (n.d.). 5-Chloro-1-pentyne. NIST Chemistry WebBook.

Sources

- 1. Boronic Acid | Borates Today [borates.today]

- 2. sinfoobiotech.com [sinfoobiotech.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]

- 6. uwaterloo.ca [uwaterloo.ca]

- 7. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 8. alliancechemical.com [alliancechemical.com]

- 9. blog.storemasta.com.au [blog.storemasta.com.au]

- 10. waters.com [waters.com]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. scientificupdate.com [scientificupdate.com]

Technical Guide: Mechanism & Synthesis of (E)-5-Chloro-1-Penteneboronic Acid

Executive Summary

This technical guide details the mechanistic principles and experimental protocols for the synthesis of (E)-5-chloro-1-penteneboronic acid . This molecule represents a critical "warhead" scaffold in medicinal chemistry, particularly for serine protease inhibitors and as a versatile coupling partner in Suzuki-Miyaura cross-couplings.

The synthesis hinges on the hydroboration of 5-chloro-1-pentyne , a transformation governed by steric control and orbital symmetry. This guide moves beyond standard textbook descriptions to address the practical realities of handling halo-alkyl alkynes, ensuring chemoselectivity (preserving the C-Cl bond) while achieving high stereocontrol for the (E)-isomer.

Part 1: Mechanistic Foundations[1]

The Core Transformation

The formation of (E)-5-chloro-1-penteneboronic acid is achieved via the anti-Markovnikov, syn-addition of a B-H bond across the terminal triple bond of 5-chloro-1-pentyne.

Stereochemical Control (The "Why")

The high (E)-selectivity is not accidental; it is a product of the transition state geometry.

-

Concerted Mechanism: The reaction proceeds through a four-center transition state (TS).[1]

-

Regioselectivity (Sterics): The boron atom, being Lewis acidic and carrying bulky ligands (e.g., catechol or pinacol), aligns with the terminal carbon (C1) to minimize steric repulsion with the propyl-chloride chain.

-

Stereoselectivity (Orbital Symmetry): The B-H bond adds across the same face of the pi-system (syn-addition).[2] Since the starting material is a linear alkyne, syn-addition mechanically forces the resulting alkene substituents (the Boron and the Alkyl chain) to be trans to each other in the final planar alkene structure.

Mechanistic Pathway Diagram

The following diagram illustrates the concerted transition state and the orbital alignment that dictates the (E)-geometry.

Caption: Concerted syn-addition mechanism ensuring (E)-stereochemistry via steric control at C1.

Part 2: Catalyst & Reagent Selection Matrix

Choosing the right hydroborating agent is the single most critical decision in this synthesis. While Pinacolborane (HBPin) is popular for stability, Catecholborane (HBCat) is the superior choice for generating the free acid directly.

| Reagent | Reactivity Profile | Selectivity (E:Z) | Workup Complexity | Recommendation |

| Catecholborane | Moderate.[3] Requires heat (90°C) or Rh-catalyst. | High (>95:5) | Low. Hydrolyzes rapidly in water to yield the free boronic acid. | Primary Choice |

| Pinacolborane | Low. Requires transition metal catalyst (Rh, Ir, Zr). | Very High (>98:2) | High. The pinacol ester is very stable; converting it to the free acid requires harsh oxidative or acidic cleavage. | Secondary (if ester is desired) |

| Dichloroborane | High. Unstable, generated in situ. | Excellent | Moderate. Highly corrosive; requires careful handling but hydrolyzes instantly. | Expert Use Only |

Expert Insight: For the specific synthesis of the boronic acid (not the ester), Catecholborane is preferred. The catechol backbone is easily cleaved by water, whereas pinacol esters often require periodate cleavage or transesterification with phenylboronic acid to release the free acid.

Part 3: Experimental Protocol

Objective: Synthesis of (E)-5-chloro-1-penteneboronic acid using Catecholborane. Scale: 10 mmol (adaptable).

Materials

-

Reagent: Catecholborane (CAS: 274-07-7) - Handle under inert atmosphere; moisture sensitive.

-

Solvent: THF (anhydrous) or neat conditions.

-

Quench: Distilled water.

Step-by-Step Workflow

Step 1: Hydroboration (The Reaction)[2][1][6][7][8][9][10]

-

Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.[11]

-

Charging: Add 5-Chloro-1-pentyne (1.02 g, 10 mmol) to the flask.

-

Reagent Addition: Add Catecholborane (1.32 g, 11 mmol, 1.1 equiv) dropwise via syringe.

-

Note: If using a catalyst (e.g., Wilkinson's catalyst, 1 mol%), add it dissolved in minimal THF before the borane. For thermal uncatalyzed reactions, run neat.

-

-

Reaction: Heat the mixture to 70°C for 4 hours.

-

Monitoring: Monitor by 1H NMR (disappearance of the terminal alkyne proton at ~1.9 ppm).

-

Step 2: Hydrolysis (Releasing the Acid)

-

Cooling: Cool the reaction mixture to 0°C (ice bath).

-

Quench: Slowly add degassed water (10 mL) dropwise. Caution: Exothermic hydrogen evolution may occur if excess hydride remains.

-

Stirring: Allow the mixture to stir at room temperature for 1 hour. The catecholboronate ester will hydrolyze, precipitating catechol and forming the boronic acid in solution (or as a separate oil).

Step 3: Purification

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Washing: Wash the combined organic layers with cold water (to remove catechol) and brine.

-

Drying: Dry over anhydrous

and filter. -

Concentration: Concentrate under reduced pressure.

-

Recrystallization: The crude solid can be recrystallized from a mixture of ether/hexanes or water/acetone to yield pure (E)-5-chloro-1-penteneboronic acid.

Workflow Visualization

Caption: Operational workflow for the thermal hydroboration and hydrolysis sequence.

Part 4: Troubleshooting & Optimization

Common Failure Modes

| Issue | Symptom | Root Cause | Solution |

| Low Yield | Incomplete conversion | Degraded Catecholborane | Catecholborane degrades over time. Distill before use or buy fresh ampules. |

| Protodeboronation | Product is 1-chloro-4-pentene | Acidic impurities or high temp | Avoid acidic workup conditions. Keep hydrolysis neutral. |

| Isomerization | Presence of (Z) or internal isomers | Migration of Boron | Lower reaction temperature; switch to Rh-catalyzed method (Wilkinson's cat). |

Handling the C-Cl Bond

The 5-chloro substituent is relatively stable under neutral hydroboration conditions. However, avoid using Lithium Aluminum Hydride or strong nucleophiles during any downstream processing, as the chloride is a good leaving group and cyclization to a cyclopropane or displacement could occur.

References

-

Brown, H. C., & Gupta, S. K. (1971). Catecholborane (1,3,2-benzodioxaborole) as a new, convenient agent for the hydroboration of alkenes and alkynes. Journal of the American Chemical Society, 93(7), 1816–1818.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[10] Chemical Reviews, 95(7), 2457–2483.

-

Ohmura, T., & Suginome, M. (2009). Silaborations of Alkynes and Alkenes. Bulletin of the Chemical Society of Japan, 82(1), 29-49. (Context on catalytic syn-addition mechanisms).

-

Waltz, K. M., & Hartwig, J. F. (1997). Selective Functionalization of Alkanes by Transition-Metal Boryl Complexes. Science, 277(5323), 211-213. (Advanced mechanistic context on metal-boryl reactivity).

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 3. CAS 14267-92-6: 5-Chloro-1-pentyne | CymitQuimica [cymitquimica.com]

- 4. 5-Chloro-1-pentyne [webbook.nist.gov]

- 5. 5-Chloro-1-pentyne (CAS 14267-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. Brown Hydroboration | Chem-Station Int. Ed. [en.chem-station.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-5-chloro-1-penteneboronic Acid and Its Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of (E)-5-chloro-1-penteneboronic acid, a valuable synthetic intermediate in organic chemistry. Due to the inherent instability of many boronic acids, this guide focuses on the characterization of its more stable and commonly utilized pinacol ester derivative, (E)-2-(5-chloropent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will delve into the predicted ¹H NMR and ¹³C NMR spectra, drawing upon data from closely related structural analogs. Furthermore, a detailed interpretation of the expected Infrared (IR) spectrum is provided, alongside a robust experimental protocol for the synthesis of the pinacol ester via the hydroboration of 5-chloro-1-pentyne. This document serves as a vital resource for researchers utilizing this and similar vinylboronic acid derivatives in their synthetic endeavors, particularly in the realm of cross-coupling reactions for drug discovery and materials science.

Introduction: The Significance of Vinylboronic Acids

Vinylboronic acids and their derivatives are powerful tools in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility stems from their ability to form new carbon-carbon bonds with a high degree of stereospecificity and functional group tolerance. The introduction of a chloroalkyl chain, as seen in (E)-5-chloro-1-penteneboronic acid, provides a versatile handle for subsequent functionalization, making it an attractive building block for the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Boronic acids themselves can be prone to dehydration to form boroxines, and their purification can sometimes be challenging. For this reason, they are often converted to more stable derivatives, with pinacol esters being a popular choice. These esters are generally crystalline, stable to air and moisture, and amenable to chromatographic purification, making them ideal for storage and handling.

This guide will provide the foundational spectroscopic knowledge required to confidently synthesize and characterize (E)-5-chloro-1-penteneboronic acid pinacol ester, enabling its effective application in research and development.

Synthesis of (E)-5-chloro-1-penteneboronic Acid Pinacol Ester

A reliable and stereoselective method for the synthesis of (E)-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes.[1][2][3] This approach offers high yields and excellent control of the trans-stereochemistry of the resulting vinylboronate.

Reaction Scheme

The synthesis proceeds via the hydroboration of 5-chloro-1-pentyne with pinacolborane, a reaction that can be efficiently catalyzed by dicyclohexylborane.[1][2]

Figure 1: Synthesis of (E)-5-chloro-1-penteneboronic acid pinacol ester.

Experimental Protocol

Materials:

-

5-Chloro-1-pentyne

-

Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

-

Dicyclohexylborane (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry, nitrogen-flushed flask is added a solution of 5-chloro-1-pentyne in anhydrous THF.

-

A catalytic amount of dicyclohexylborane is added to the solution.

-

Pinacolborane is then added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyne is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure (E)-5-chloro-1-penteneboronic acid pinacol ester.

Trustworthiness of the Protocol: This method is a well-established and widely used procedure for the synthesis of (E)-alkenylboronates. The use of a catalyst avoids the need for harsh reaction conditions, and the pinacol ester product is readily purified by standard laboratory techniques.[1][2][3]

Spectroscopic Data and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (E)-2-(5-chloropent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is expected to exhibit characteristic signals for the vinyl protons, the alkyl chain, and the pinacol group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH-B(OR)₂ (H-1) | 5.4 - 5.6 | d | JH1-H2 = 18.0 |

| =CH-CH₂ (H-2) | 6.6 - 6.8 | dt | JH2-H1 = 18.0, JH2-H3 = 6.5 |

| -CH₂-CH= (H-3) | 2.2 - 2.4 | q | JH3-H2 = 6.5, JH3-H4 = 7.0 |

| -CH₂-CH₂Cl (H-4) | 1.8 - 2.0 | p | JH4-H3 = 7.0, JH4-H5 = 7.0 |

| -CH₂-Cl (H-5) | 3.5 - 3.7 | t | JH5-H4 = 7.0 |

| -C(CH₃)₂ | 1.2 - 1.3 | s |

Expertise & Experience in Interpretation:

-

Vinyl Protons: The large coupling constant (J ≈ 18.0 Hz) between the two vinyl protons (H-1 and H-2) is a definitive indicator of their trans relationship. The downfield shift of H-2 compared to H-1 is due to its proximity to the electron-withdrawing boronate ester group.[4]

-

Alkyl Chain: The chemical shifts and multiplicities of the methylene groups (H-3, H-4, and H-5) are consistent with a standard alkyl chain. The downfield shift of H-5 is a direct result of the deshielding effect of the adjacent chlorine atom.

-

Pinacol Group: The twelve protons of the four methyl groups on the pinacol ring appear as a sharp singlet at approximately 1.25 ppm, a characteristic feature of this protecting group.[4]

Figure 2: Workflow for ¹H NMR spectral interpretation.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| =CH-B(OR)₂ (C-1) | ~120 (Broad) |

| =CH-CH₂ (C-2) | 148 - 150 |

| -CH₂-CH= (C-3) | 35 - 37 |

| -CH₂-CH₂Cl (C-4) | 30 - 32 |

| -CH₂-Cl (C-5) | 44 - 46 |

| -O-C(CH₃)₂ | 83 - 84 |

| -C(CH₃)₂ | 24 - 25 |

Expertise & Experience in Interpretation:

-

Vinylic Carbons: The carbon atom directly attached to the boron (C-1) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is significantly upfield compared to the other vinylic carbon (C-2).[4]

-

Alkyl Carbons: The chemical shifts of the alkyl carbons (C-3, C-4, and C-5) are in the expected aliphatic region. The downfield shift of C-5 is due to the electronegativity of the chlorine atom.

-

Pinacol Carbons: The quaternary carbons of the pinacol group appear at a characteristic downfield shift of around 83-84 ppm, while the methyl carbons are observed at approximately 24-25 ppm.[4]

Predicted Infrared (IR) Spectrum

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (from residual H₂O or boronic acid) | 3200 - 3600 | Broad |

| C-H Stretch (sp²) | 3010 - 3050 | Medium |

| C-H Stretch (sp³) | 2850 - 2980 | Strong |

| C=C Stretch (trans) | 1640 - 1660 | Medium |

| B-O Stretch | 1320 - 1380 | Strong |

| C-O Stretch | 1140 - 1160 | Strong |

| C-H Bend (trans-alkene) | 960 - 980 | Strong |

| C-Cl Stretch | 650 - 750 | Medium-Strong |

Authoritative Grounding & Interpretation:

-

O-H Region: A broad absorption in the 3200-3600 cm⁻¹ region would indicate the presence of hydroxyl groups, either from residual water or incomplete conversion to the pinacol ester. For a pure pinacol ester, this peak should be absent.

-

C-H Stretching: The presence of both sp² (alkene) and sp³ (alkane) C-H bonds will be evident from absorptions just above and below 3000 cm⁻¹, respectively.

-

C=C and C-H Bending: A medium intensity peak around 1650 cm⁻¹ is characteristic of a C=C double bond stretch. A strong absorption in the 960-980 cm⁻¹ region is highly diagnostic for a trans-disubstituted alkene, arising from the out-of-plane C-H bending vibration.

-

B-O and C-O Stretching: Strong absorptions in the fingerprint region, specifically around 1350 cm⁻¹ and 1150 cm⁻¹, are characteristic of the B-O and C-O stretching vibrations within the boronate ester functionality.[5]

-

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

Figure 3: The process of obtaining and interpreting an IR spectrum.

Applications in Organic Synthesis

(E)-5-chloro-1-penteneboronic acid and its pinacol ester are versatile building blocks. The vinylboronate moiety readily participates in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl, heteroaryl, and vinyl halides or triflates. This allows for the facile construction of complex molecular architectures.

The terminal chloro group provides a reactive site for further synthetic transformations, such as:

-

Nucleophilic Substitution: Introduction of a variety of nucleophiles (e.g., azides, cyanides, amines, thiols) to generate new functionalized derivatives.

-

Grignard Reagent Formation: Conversion to a Grignard reagent, which can then be used in reactions with electrophiles like aldehydes, ketones, and esters.

-

Intramolecular Cyclization: The chloroalkyl chain can be utilized in intramolecular reactions to form cyclic structures.

These features make (E)-5-chloro-1-penteneboronic acid a valuable precursor for the synthesis of biologically active molecules and functional materials.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of (E)-5-chloro-1-penteneboronic acid, with a practical focus on its stable pinacol ester derivative. By leveraging data from analogous compounds, we have presented a comprehensive prediction and interpretation of the ¹H NMR, ¹³C NMR, and IR spectra. The inclusion of a reliable synthetic protocol further enhances the utility of this guide for researchers in organic synthesis. A thorough understanding of the spectroscopic characteristics of this versatile building block is paramount for its successful application in the development of novel pharmaceuticals and advanced materials.

References

-

Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Organic Chemistry Portal. (n.d.). [Link]

-

Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. ResearchGate. (2004). [Link]

-

Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 30, 105354. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. (n.d.). [Link]

Sources

Thermogravimetric Analysis of (E)-5-chloro-1-penteneboronic acid

Strategic Protocol & Predictive Thermal Profiling

Executive Summary

Compound: (E)-5-chloro-1-penteneboronic acid (CAS: 37490-32-7) Context: Synthetic intermediate for Suzuki-Miyaura cross-coupling; potential protease inhibitor precursor. Criticality: Thermal stability data is vital for defining storage conditions, drying protocols, and reaction parameters.

This guide details the thermogravimetric analysis (TGA) workflow for (E)-5-chloro-1-penteneboronic acid. Unlike simple organic solids, boronic acids exhibit a complex thermal profile defined by a reversible dehydration equilibrium (

Chemical Context & Thermal Behavior

To accurately interpret TGA data, one must understand the molecular events triggered by heat. (E)-5-chloro-1-penteneboronic acid possesses two thermally active sites: the boronic acid moiety and the chloro-alkyl tail.

-

Dehydration (The "Boroxine Event"): Upon heating, boronic acids undergo condensation to form cyclic trimers known as boroxines. For this specific compound, this results in a theoretical mass loss of 12.13% .

-

Decomposition: At higher temperatures, the C-B bond cleaves (protodeboronation), and the alkyl halide tail may eliminate HCl.

Theoretical Dehydration Calculation

-

Molecular Weight (Acid Monomer):

-

Reaction:

-

Total Mass Initial (3 moles):

-

Total Water Loss (3 moles):

-

Theoretical Mass Loss:

Experimental Protocol (Standardized)

Objective: To differentiate between unbound solvent (moisture) and structural dehydration.

| Parameter | Setting / Choice | Rationale |

| Instrument | TGA / DSC (Simultaneous) | DSC heat flow confirms if mass loss is endothermic (desolvation) or exothermic (decomposition). |

| Crucible | Alumina ( | Alumina is preferred to prevent catalytic decomposition by metal surfaces at high T. |

| Lid Configuration | Pinhole (Laser-drilled) | Crucial: A sealed pan with a pinhole creates a "self-atmosphere," suppressing early volatilization of the boroxine while allowing water vapor to escape. |

| Sample Mass | 5 – 10 mg | Sufficient for reproducibility; minimizes thermal gradients. |

| Purge Gas | Nitrogen ( | Inert atmosphere prevents oxidative degradation of the alkene double bond. |

| Temperature Program | Step 1: Equilibrate at 25°CStep 2: Ramp 10°C/min to 120°CStep 3: Isotherm 10 minStep 4: Ramp 10°C/min to 600°C | The isotherm at 120°C helps separate surface moisture from the boroxine conversion event. |

Predictive Thermal Profile & Data Interpretation

Since specific TGA curves for this catalog reagent are rarely published, the following predictive profile serves as the Target Validation Metric .

Phase I: Desolvation & Dehydration (Ambient – 140°C)

-

Event: Loss of adsorbed water and conversion to boroxine.[1]

-

Profile: A stepped mass loss.

-

Validation: If the mass loss in this region is significantly

, the sample is wet. If it is

Phase II: Boroxine Stability Plateau (140°C – 200°C)

-

Event: The boroxine trimer is generally more thermally stable than the monomer.

-

Profile: A relatively flat plateau.

-

Significance: This window represents the "working range" for high-temperature anhydrous reactions.

Phase III: Bulk Decomposition (> 200°C)

-

Event: Degradation of the organic framework.

-

Chemistry: Likely elimination of HCl (dehydrohalogenation) from the 5-chloro position, followed by C-B bond scission.

-

Safety Note: The evolved gas will be acidic (HCl) and corrosive. Ensure TGA exhaust is vented properly.

Visualization of Thermal Pathways[4]

Diagram 1: Dehydration Equilibrium & Decomposition

This flow illustrates the molecular transformation governing the TGA curve.

Caption: Thermal transformation pathway of (E)-5-chloro-1-penteneboronic acid showing the reversible dehydration step and irreversible decomposition.

Diagram 2: TGA Data Interpretation Logic

A decision tree for researchers analyzing their TGA results.

Caption: Logic flow for assessing sample purity and state based on the theoretical dehydration mass loss of 12.1%.

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] (Authoritative text on boronic acid dehydration equilibria).

-

Tokunaga, Y., et al. (2013). "Reversibility of Boroxine Formation and its Thermodynamic Stability." Heterocycles, 87(5), 995.[2]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 523042, 5-Chloro-1-pentene" (Structural analog data).

-

Fisher Scientific. (2025). "Safety Data Sheet: 5-Chloro-1-pentyne" (Hazard data for chloro-alkyl chain decomposition).

-

Iovine, P. M., & Korich, A. L. (2010).[4] "Thermodynamics of Boroxine Formation." Dalton Transactions, 39, 1423–1431.[4] (Basis for dehydration energy calculations).

Sources

- 1. kiche.or.kr [kiche.or.kr]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the X-ray Crystal Structure of (E)-5-chloro-1-penteneboronic Acid Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Vinylboronic Acids in Medicinal Chemistry

The landscape of modern drug discovery is one of relentless innovation, where the demand for novel molecular scaffolds with tunable properties is ever-present. Within this dynamic environment, boronic acids and their derivatives have emerged from a niche chemical curiosity to a cornerstone of medicinal chemistry.[1] Initially, there was some apprehension regarding the potential toxicity of boron-containing compounds, a notion that has since been largely dispelled. The approval of drugs like bortezomib for multiple myeloma has catalyzed a surge of interest in this versatile class of molecules.[2]

Vinylboronic acids, a specific subclass of boronic acids, are of particular interest due to their unique electronic and structural characteristics. The vinyl moiety provides a handle for a variety of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for the construction of complex molecular architectures.[3] Furthermore, the boronic acid functional group can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with the active site residues of enzymes, making vinylboronic acids attractive candidates for the development of targeted inhibitors.

This guide will provide an in-depth technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of (E)-5-chloro-1-penteneboronic acid derivatives. While a specific crystal structure for this exact molecule is not publicly available, we will draw upon established principles and the known crystal structure of a closely related vinylboronic acid to provide a comprehensive and predictive framework for researchers in the field.

I. Synthesis and Crystallization of (E)-alkenylboronic Acids

The synthesis of (E)-alkenylboronic acids is typically achieved through the hydroboration of a terminal alkyne. This reaction, which involves the addition of a boron-hydrogen bond across the carbon-carbon triple bond, is a well-established and reliable method for the stereoselective formation of the desired (E)-isomer.

A. Synthetic Pathway

A plausible and efficient route to (E)-5-chloro-1-penteneboronic acid begins with the corresponding terminal alkyne, 5-chloro-1-pentyne. The hydroboration is often carried out using a borane reagent such as catecholborane or pinacolborane, followed by hydrolysis to yield the free boronic acid. The use of pinacolborane is often favored as it results in the formation of a stable pinacol ester, which can be easily purified by chromatography and stored for extended periods. The pinacol ester can then be deprotected to the boronic acid immediately prior to use or crystallization.

Caption: Synthetic route to (E)-5-chloro-1-penteneboronic acid.

B. Experimental Protocol: Synthesis of (E)-alkenylboronic acid pinacol esters

The following protocol is a general method for the synthesis of (E)-alkenylboronic acid pinacol esters via the hydroboration of terminal alkynes.[4]

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 eq).

-

Reagent Addition: Add pinacolborane (1.1 eq) to the flask.

-

Catalyst: If required, add a catalytic amount of a suitable hydroboration catalyst (e.g., dicyclohexylborane, 5 mol%). For some substrates, the reaction may proceed without a catalyst at elevated temperatures.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable solvent (e.g., methanol). Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (E)-alkenylboronic acid pinacol ester.

C. Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For boronic acids, slow evaporation from a suitable solvent system is a commonly employed technique.

-

Solvent Selection: Dissolve the purified boronic acid in a minimal amount of a solvent in which it is readily soluble (e.g., ethyl acetate, acetone, or a mixture of solvents).

-

Slow Evaporation: Place the solution in a small, clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

-

Crystal Growth: As the solvent evaporates, the concentration of the boronic acid will increase, leading to the formation of crystals.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble and then allow them to air dry.

II. X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[5] The technique provides precise information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

A. Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector. The intensities of the diffracted X-rays are then used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined. The structural model is then refined to obtain the final crystal structure.

B. Representative Crystallographic Data

While the specific crystallographic data for (E)-5-chloro-1-penteneboronic acid is not available, we can present the data for a similar and structurally characterized vinylboronic acid, 4-vinylphenylboronic acid, to provide a tangible example.[6]

| Parameter | 4-Vinylphenylboronic Acid[6] |

| CCDC Deposition Number | 126143 |

| Empirical Formula | C₈H₉BO₂ |

| Formula Weight | 147.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.423(2) |

| b (Å) | 7.478(2) |

| c (Å) | 11.458(2) |

| β (°) | 109.13(3) |

| Volume (ų) | 762.6(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.290 |

C. Molecular Geometry and Intermolecular Interactions

A key feature of the crystal structures of many boronic acids is the formation of hydrogen-bonded dimers. In these dimers, two boronic acid molecules are linked together by a pair of O-H···O hydrogen bonds between their -B(OH)₂ groups. This creates a stable, centrosymmetric eight-membered ring.

Caption: Intermolecular interactions in boronic acid crystals.

In the case of (E)-5-chloro-1-penteneboronic acid, in addition to the hydrogen-bonded dimers, one would expect to observe van der Waals interactions between the aliphatic chains and potentially weaker C-H···O or C-H···Cl interactions. If the molecules pack in a way that brings the vinyl groups into close proximity, π-π stacking interactions could also play a role in stabilizing the crystal lattice.

III. Conclusion and Future Directions

This guide has provided a comprehensive overview of the key aspects related to the X-ray crystal structure determination of (E)-5-chloro-1-penteneboronic acid derivatives. By understanding the principles of their synthesis, crystallization, and the nature of their solid-state structures, researchers can better design and develop novel boron-containing compounds for a wide range of applications, particularly in the field of drug discovery.

The ability of the boronic acid moiety to form specific and directional hydrogen bonds makes it an excellent building block for crystal engineering.[1] Future work in this area could focus on the co-crystallization of (E)-5-chloro-1-penteneboronic acid with other molecules to create new solid forms with tailored properties. Furthermore, the detailed structural information obtained from X-ray crystallography can be used to inform computational studies aimed at predicting the binding of these molecules to their biological targets, thereby accelerating the drug discovery process.

References

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 126143: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. [Link]

- Hall, D. G. (Ed.). (2011).

- Soriano-Ursua, M. A., Das, B. C., & Trujillo-Ferrara, J. G. (2014). Boron-containing drugs: a patent review (2010 - 2012).

-

PubChem. (n.d.). 4-Vinylphenylboronic acid. Retrieved from [Link]

- Springsteen, G., & Wang, B. (2002).

-

PubChem. (n.d.). Styrylboronic acid. Retrieved from [Link]

-

Griffith Research Online. (n.d.). Crystallization-induced amide bond formation creates a boron. Retrieved from [Link]

- Richardson, P. G., Hideshima, T., & Anderson, K. C. (2003). Bortezomib (PS-341): a novel, first-in-class proteasome inhibitor for the treatment of multiple myeloma and other cancers. Cancer control, 10(5), 361-369.

-

PubChem. (n.d.). Vinylboronic acid. Retrieved from [Link]

-

re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

University of Zurich. (n.d.). Searching the Cambridge Structural Database. Retrieved from [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

Scolary. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

Sources

- 1. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 2. chemscene.com [chemscene.com]

- 3. Searching the Cambridge Structural Database | Department of Chemistry | UZH [chem.uzh.ch]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. 4-Vinylphenylboronic acid | C8H9BO2 | CID 2734393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Methodological & Application

Application Notes and Protocols for (E)-5-chloro-1-penteneboronic acid in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of (E)-5-chloro-1-penteneboronic acid in Complex Synthesis